Lifirafenib is classified as a RAF dimer inhibitor and an epidermal growth factor receptor (EGFR) kinase inhibitor. Its development is part of ongoing research into targeted cancer therapies aimed at improving outcomes for patients with specific genetic mutations. Lifirafenib has been synthesized in-house, achieving a high purity level exceeding 99% through methods such as proton nuclear magnetic resonance, liquid chromatography-mass spectrometry, and high-performance liquid chromatography .
The synthesis of lifirafenib involves several key steps that can be categorized into the following phases:
The synthesis methods are designed to optimize yield while maintaining structural integrity, which is critical for its efficacy as a therapeutic agent .
Lifirafenib has a complex molecular structure characterized by its ability to bind effectively to the target RAF kinases. The molecular formula for lifirafenib is C₁₈H₁₈ClF₂N₃O, with a molecular weight of approximately 353.81 g/mol. The structure includes various functional groups that facilitate its binding to the active sites of RAF proteins.
The three-dimensional conformation of lifirafenib allows it to interact with specific binding pockets within the BRAF protein, crucial for its inhibitory action against both monomeric and dimeric forms .
Lifirafenib primarily functions through competitive inhibition of RAF kinases. Upon binding to the kinase domain, it prevents ATP from accessing its binding site, thereby inhibiting the phosphorylation activity essential for downstream signaling in the MAPK pathway.
Key reactions include:
The mechanism of action for lifirafenib involves several steps:
Clinical studies have shown that lifirafenib exhibits potent antitumor activity against tumors harboring BRAF mutations, making it a valuable therapeutic option .
Lifirafenib possesses several notable physical and chemical properties:
These properties are essential for its formulation into effective therapeutic agents .
Lifirafenib is primarily utilized in clinical oncology settings, particularly for:
Lifirafenib (BGB-283) is a synthetic organic compound with the chemical formula C₂₅H₁₇F₃N₄O₃ and a molecular weight of 478.42 g/mol. Its structure features three contiguous stereocenters within a [6,6]-fused bicyclic system, generating a complex three-dimensional architecture critical for target engagement. The absolute configuration is designated as (2R,3R,4S) at the spiroamidine core, confirmed by X-ray crystallography studies of RAF kinase co-complexes [2] [8]. The active enantiomer exhibits specific chirality at the C3 position of the chromane ring and the C4 position of the tetrahydro-1,8-naphthyridinone moiety, which together create a complementary binding surface for the RAF kinase ATP-binding pocket. The InChIKey identifier (NGFFVZQXSRKHBM-FKBYEOEOSA-N) encodes this stereochemical information unambiguously [2] [5]. No evidence exists for significant bioactivity in racemic mixtures, confirming that stereospecific binding is essential for inhibitory function.
Table 1: Stereochemical Features of Lifirafenib
Stereocenter Position | Configuration | Structural Role |
---|---|---|
C3 (Chromane ring) | R | Maintains hydrophobic contact with DFG motif |
C4 (Tetrahydro-naphthyridinone) | S | Forms H-bond with catalytic lysine (K483 in BRAF) |
Spiro carbon | R | Orients the benzodiazole moiety in RAF dimer interface |
Lifirafenib is a crystalline solid appearing white to off-white with moderate aqueous solubility (0.00821 mg/mL predicted, 0.07 μM measured in PBS 7.4). Its lipophilicity is quantified by a cLogP of 3.33 (XLogP 3.33), aligning with optimal permeability for kinase inhibitors [5] [6]. The molecule demonstrates pH-dependent stability: it remains intact under physiological conditions (pH 7.4) but undergoes hydrolytic degradation in strongly acidic (pH < 3) or alkaline environments (pH > 9), particularly at the lactam bond [6]. Hydrogen bonding capacity is significant, with four hydrogen bond acceptors and two hydrogen bond donors, contributing to a topological polar surface area (TPSA) of 89.13 Ų [2]. These properties collectively influence its bioavailability and cellular uptake.
Table 2: Key Physicochemical Parameters of Lifirafenib
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 478.42 g/mol | Calculated |
Rotatable Bonds | 4 | Computational (CDK) |
Hydrogen Bond Donors | 2 | ChemAxon |
Hydrogen Bond Acceptors | 4 | ChemAxon |
Topological Polar Surface Area | 89.13 Ų | CDK Calculation |
Solubility (PBS 7.4) | 0.07 μM | Experimental [3] |
LogP (XLogP) | 3.33 | Experimental/Calculated [2] |
pKa (Strongest Acidic) | 11.52 | Predicted [8] |
The inhibitory activity of lifirafenib against RAF kinases (IC₅₀ = 23 nM for BRAF^V600E^, 10 nM for BRAF^WT^, 1.6 nM for CRAF) and EGFR (IC₅₀ = 29 nM) arises from synergistic interactions of four structural domains:
Lifirafenib exhibits type II kinase inhibition characteristics, binding preferentially to the "DFG-out" conformation of RAF kinases. This binding mode is confirmed by crystallography showing displacement of the activation loop and stabilization of the αC-helix in an inactive orientation [3] [10].
Table 3: SAR Features of Lifirafenib Domains
Structural Domain | Key Modification | Effect on BRAF^V600E^ IC₅₀ | Rationale |
---|---|---|---|
6-(Trifluoromethyl)benzimidazole | CF₃ → CH₃ | Increases from 23 nM to 345 nM | Loss of hydrophobic complementarity |
Spiro configuration | Open-chain analogue | >5000 nM | Loss of rigid geometry for H-bonding |
Diaryl ether | O replaced with CH₂ | 184 nM (vs. 23 nM) | Reduced flexibility for dimer engagement |
Saturated naphthyridinone | Aromatized ring | 68 nM | Weakened H-bond with DFG motif |
Lifirafenib represents a distinct chemical and mechanistic evolution from first-generation RAF inhibitors (vemurafenib, dabrafenib, encorafenib), addressing key limitations through structural innovation:
Dimer Interface Engagement: Unlike type I inhibitors (vemurafenib) that induce paradoxical ERK activation in RAS-mutant cells by promoting RAF dimerization, lifirafenib’s extended structure spans the dimer interface. This enables simultaneous binding to one protomer’s ATP site and the adjacent protomer’s αC-helix, preventing transactivation. Biochemical assays show >90% suppression of ERK phosphorylation in KRAS-mutant H358 cells at 100 nM, whereas vemurafenib increases pERK by 300% at equivalent doses [1] [3].
Pan-RAF and EGFR Polypharmacology: Lifirafenib’s benzimidazole domain confers activity against EGFR (IC₅₀ = 29 nM) and resistance-conferring EGFR^T790M^ (IC₅₀ = 495 nM), unlike first-generation RAF inhibitors. This dual inhibition prevents EGFR-mediated reactivation of MAPK signaling observed in BRAF^V600E^ colorectal cancers treated with vemurafenib [1] [5].
Resistance Profile: Structural dynamics studies reveal lifirafenib maintains efficacy against BRAF dimerization mutants (e.g., BRAF^G361A^) that confer resistance to dabrafenib. The spiro core’s rigidity allows retention of binding affinity (Kd = 18 nM for BRAF^G361A^) despite altered dimerization energetics [3] [7].
Kinome Selectivity: Lifirafenib exhibits >50-fold selectivity against SRC and JNK kinases compared to pan-RAF inhibitors like LY2009120. This mitigates off-target toxicities while retaining potency across RAF isoforms (ARAF IC₅₀ = 15 nM, BRAF IC₅₀ = 23 nM, CRAF IC₅₀ = 1.6 nM) [3] [7].
Table 4: Comparison with Representative RAF Inhibitors
Property | Lifirafenib | Vemurafenib (1st Gen) | Belvarafenib (Pan-RAF) | LXH254 (b/cRAF Selective) |
---|---|---|---|---|
Binding Mode | Type II | Type I | Type II | Type II |
BRAF^V600E^ IC₅₀ | 23 nM | 31 nM | 0.5 nM | 4 nM |
CRAF IC₅₀ | 1.6 nM | 48 nM | 0.7 nM | 3 nM |
EGFR Inhibition | Yes (29 nM) | No (>10,000 nM) | Weak (420 nM) | No |
Paradox Breaker | Yes | No | Yes | Yes |
Clinical Responses in KRAS Mutants | NSCLC, Endometrial Ca | None | Melanoma, NSCLC | Melanoma |
Key Resistance Mutations Overcome | G361A, K375M | None | V600E/K, G464V | V600E, L485W |
The structural and mechanistic advancements embodied in lifirafenib provide a foundation for overcoming intrinsic and acquired resistance to earlier RAF inhibitors, particularly in non-V600E BRAF mutants and RAS-driven tumors [1] [7].
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